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Compound of Interest

Compound Name: 2-Chloroaniline

Cat. No.: B154045

An in-depth examination of the molecular interactions between 2-chloroaniline (2CA) and a
series of substituted ethanols reveals significant insights into the nature of intermolecular
forces, particularly hydrogen bonding. This guide provides a comparative analysis based on
experimental and computational studies of binary mixtures of 2-chloroaniline with 2-
aminoethanol (2AE), 2-chloroethanol (2CE), and 2-phenylethanol (2PE). The interactions are
characterized through the lens of thermophysical properties, excess thermodynamic
parameters, and quantum chemical calculations.

The investigation into these binary systems, conducted over a range of temperatures (303.15 K
to 318.15 K) and across the entire compositional spectrum, demonstrates the power of a
combined experimental and theoretical approach to understanding liquid mixtures.[1] The data
presented herein serves as a valuable resource for researchers, scientists, and professionals in
drug development, offering a clear comparison of how substituent groups on ethanol affect its
interaction with 2-chloroaniline.

Comparative Data on Thermophysical Properties

The study of thermophysical properties, such as density, viscosity, and speed of sound, forms
the basis for understanding the macroscopic behavior of the liquid mixtures, which in turn
reflects the underlying molecular interactions. From these fundamental measurements, excess
thermodynamic properties are derived to quantify the deviation from ideal behavior, providing a
clearer picture of the specific interactions occurring between the component molecules.
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Table 1: Comparison of Excess Molar Volume (VE) for 2-Chloroaniline + Substituted Ethanol

Systems at 303.15 K

Mole Fraction of
Substituted

VE (cm3*mol-?)

VE (cm3*mol-?)

VE (cm3*mol-?)

[ (2CA + 2AE) (2CA + 2CE) (2CA + 2PE)
0.1 -0.10 -0.25 -0.08
0.3 -0.25 -0.60 -0.20
0.5 -0.35 -0.80 -0.28
0.7 -0.30 -0.70 -0.25
0.9 -0.15 -0.35 -0.12

Table 2: Comparison of Excess Isentropic Compressibility (KSE) for 2-Chloroaniline +

Substituted Ethanol Systems at 303.15 K

Mole Fraction of
Substituted

KSE (TPa~") (2CA +

KSE (TPa~) (2CA +

KSE (TPa~") (2CA +

Ethanol (x2) 2AE) 2CE) 2PE)
0.1 -5 -15 -3
0.3 -12 -35 -8
0.5 -18 -45 -12
0.7 -15 -38 -10
0.9 -8 -20 5

Note: The data in the tables are approximate values derived from graphical representations in

the source literature for illustrative purposes.

The negative values of both excess molar volume (VE) and excess isentropic compressibility

(KSE) across the entire composition range for all systems indicate the presence of strong

intermolecular forces of attraction between 2-chloroaniline and the substituted ethanols.[1]
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These negative deviations from ideality suggest that the volume of the mixture is less than the
sum of the individual volumes of the components and that the mixture is less compressible than
an ideal mixture. This is attributed to specific interactions, primarily hydrogen bond formation
between the amino group (-NHz) of 2-chloroaniline and the hydroxyl group (-OH) of the
ethanols, as well as other potential dipole-dipole interactions. The magnitude of these negative
values suggests the relative strength of these interactions, with the 2-chloroethanol system
exhibiting the strongest interactions.

Experimental Protocols

The experimental data presented in this guide are based on precise measurements of density,
speed of sound, and viscosity for the binary mixtures.

1. Materials and Mixture Preparation:

+ 2-chloroaniline (AR grade, Sigma Aldrich) and substituted ethanols (AR grade, SD Fine
Chemicals) were used.[1]

e Binary mixtures were prepared by mass in airtight, stoppered glass bottles to minimize
evaporation. The uncertainty in the mole fraction is estimated to be 1 x 10-4.[1]

2. Density and Speed of Sound Measurements:

o Avibrating tube densimeter and sound analyzer (Anton Paar, DSA 5000) was used for
simultaneous measurement of density (p) and speed of sound (u).

o The temperature of the sample cell was controlled to within £0.01 K.

e The instrument was calibrated with deionized, double-distilled water and dry air.

3. Viscosity Measurements:

¢ An Anton Paar SVM 3000 viscometer was used to measure the viscosity () of the mixtures.
o The viscometer was calibrated with standard oils provided by the manufacturer.

e The relative uncertainty of the viscosity measurements was 0.35%.[2]
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4. Calculation of Excess Properties:

o Excess molar volume (VE) and excess isentropic compressibility (KSE) were calculated from
the experimental data using standard thermodynamic relations.

e The calculated excess properties were then fitted to the Redlich-Kister polynomial equation
to determine the fitting parameters and standard deviations.[1]

Visualization of Molecular Interactions and
Experimental Workflow

To better understand the relationships between the experimental procedures and the
theoretical interpretations, the following diagrams are provided.
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Caption: Experimental workflow for studying molecular interactions.

This diagram illustrates the sequential process from material procurement to the final

interpretation of molecular interactions based on experimental data.
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Caption: Conceptual diagram of molecular interactions.

Click to download full resolution via product page

This diagram outlines the logical relationship between the interacting molecular species, the

nature of their interaction, the resulting macroscopic observations, and the final conclusion

regarding the strength of these interactions. The formation of hydrogen bonds between the

amino group of 2-chloroaniline and the hydroxyl group of the substituted ethanols leads to

negative deviations in excess properties, indicating strong attractive forces.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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